molecular formula C8H15ClO3S B3010431 (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride CAS No. 2126178-30-9

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B3010431
CAS No.: 2126178-30-9
M. Wt: 226.72
InChI Key: CYPCRQQWASRMGY-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted oxane (tetrahydropyran) ring. Sulfonyl chlorides are critical reagents in organic synthesis, widely used for introducing sulfonyl groups, forming sulfonamides, or as intermediates in pharmaceuticals and agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyloxan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-8(2)4-3-7(12-6-8)5-13(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPCRQQWASRMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonate Thioesters: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C₇H₁₁ClO₂S
  • Molecular Weight : 194.68 g/mol
  • Appearance : Typically a colorless to pale yellow liquid.

These properties make (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride suitable for various chemical transformations.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. It is utilized for:

  • Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are valuable intermediates in drug development.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
    CompoundCell LineIC50 (nM)Mechanism
    This compoundMDA-MB-23125.0CDK inhibition
    This data indicates potential for further development as a therapeutic agent against breast cancer.

Biological Studies

Research has indicated that this compound may have broader biological activities:

  • Anti-inflammatory Properties : Studies are underway to evaluate its effects on inflammatory pathways.
  • Neuroprotective Effects : Investigations are being conducted to determine its potential in treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is explored for:

  • Production of Specialty Chemicals : Its reactivity makes it suitable for synthesizing various specialty chemicals used in different applications.

In Vitro Studies

A study focusing on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in several cancer cell lines while showing lower toxicity towards non-cancerous cells. This suggests a favorable therapeutic index.

In Silico Studies

Computational modeling has indicated that this compound can effectively bind to targets such as cyclin-dependent kinases (CDKs), supporting its role as a potential drug candidate.

Mechanism of Action

Comparison with Similar Compounds

Structural and Reactivity Differences

Sulfonyl chlorides exhibit varied reactivity depending on their substituents. Key comparisons include:

  • Methanesulfonyl Chloride (CH₃SO₂Cl) : A simple alkyl sulfonyl chloride with high reactivity due to minimal steric hindrance and electron-withdrawing effects.
  • Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : An aryl sulfonyl chloride with moderate reactivity; the aromatic ring slightly deactivates the sulfonyl group.
  • p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) : Similar to benzenesulfonyl chloride but with a methyl group para to the sulfonyl group, offering enhanced stability.

The 5,5-dimethyloxan-2-yl group in the target compound introduces steric hindrance from the dimethyl-substituted oxane ring. This bulk likely reduces reactivity compared to methanesulfonyl chloride but may retain higher reactivity than aryl derivatives due to the oxane’s oxygen atom, which could exert a mild electron-withdrawing effect .

Hydrolysis and Stability

Hydrolysis conditions for sulfonyl chlorides correlate with their reactivity:

Compound Reactivity Class Hydrolysis Conditions Destruction Efficiency
Methanesulfonyl Chloride High 2.5 M NaOH, room temperature >99.98%
Benzenesulfonyl Chloride Moderate 2.5 M NaOH, 3 h stirring or 1 h reflux >99.98%
p-Toluenesulfonyl Chloride Low-Moderate 2.5 M NaOH, 24 h stirring or 1 h reflux >99.98%
(5,5-Dimethyloxan-2-yl)methanesulfonyl Chloride (Inferred) Moderate-High Likely 2.5 M NaOH, room temperature (estimated) N/A

Key Findings :

  • The target compound’s hydrolysis is expected to proceed at room temperature, similar to methanesulfonyl chloride, but may require extended stirring due to steric effects.
  • Aryl sulfonyl chlorides (e.g., benzenesulfonyl) require prolonged treatment, reflecting their lower reactivity .

Biological Activity

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound with the chemical formula C8_8H15_{15}ClO3_3S. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 210.72 g/mol
  • CAS Number : 2126178-30-9
  • Structure : The compound features a methanesulfonyl group attached to a dimethyloxane moiety, which may influence its reactivity and biological interactions.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In one study, compounds derived from methanesulfonyl chlorides were evaluated for their ability to inhibit cell growth in HeLa cells (human cervical cancer) and other cancer models. The results demonstrated that certain derivatives showed promising cytotoxic effects at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to modify cellular pathways involved in proliferation and apoptosis. It has been suggested that sulfonamide derivatives can interfere with the function of myeloid cell leukemia-1 (Mcl-1), a protein that inhibits apoptosis. By inhibiting Mcl-1, these compounds promote apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in cancer treatment:

  • Study on Breast Cancer Cells :
    • A compound structurally related to this compound was tested against breast cancer cell lines (e.g., MDA-MB-231). The study found that at concentrations of 100 µM, the compound achieved a complete inhibition of cell viability .
    • IC50_{50} Values : The IC50_{50} for certain derivatives was determined to be around 2.9 µM for HeLa cells, indicating potent antiproliferative effects .
  • Mechanistic Insights :
    • The mechanism involves the alteration of lipid bilayer permeability and enhanced cellular uptake due to the lipophilicity imparted by the dimethyloxane structure. This property facilitates better interaction with cellular membranes compared to less lipophilic analogs .

Data Table: Summary of Biological Activity

CompoundCell LineConcentration (µM)% Cell ViabilityIC50_{50} (µM)
Compound AHeLa108%2.9
Compound BMDA-MB-2311000%Not Determined
Compound CA54910<24%Not Determined

Safety and Toxicology

While exploring its biological activities, it is essential to consider the safety profile of this compound. According to safety data sheets:

  • Acute Oral Toxicity : LD50 in rats is approximately 175 mg/kg.
  • Inhalation Toxicity : LC50 values indicate potential respiratory irritations.
  • Skin and Eye Irritation : Severe irritations are reported upon contact .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (5,5-Dimethyloxan-2-yl)methanesulfonyl Chloride, and how can reaction conditions be optimized?

  • Methodological Answer : A telescoping method using the Thiourea/NCBSI/HCl system enables efficient conversion of alkyl halides to sulfonyl chlorides. For this compound, the reaction likely involves chlorosulfonation of a (5,5-dimethyloxan-2-yl)methanol precursor. Optimization parameters include:

  • Temperature : Maintain 0–5°C during sulfonation to prevent side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.
  • Stoichiometry : Ensure a 1.2:1 molar ratio of NCBSI to the alcohol precursor for complete conversion .
    • Data Gap : Evidence lacks yield data; researchers should monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Q. How should this compound be purified, and what storage conditions are critical?

  • Methodological Answer :

  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) or silica gel chromatography (eluent: 5% ethyl acetate in hexane) is recommended.
  • Storage : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent moisture ingress and thermal decomposition.
    • Safety Note : Sulfonyl chlorides are moisture-sensitive and emit toxic fumes (e.g., HCl, SO2) upon decomposition. Always use a fume hood and anhydrous handling techniques .

Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : The (5,5-dimethyloxan-2-yl) group shows signals for axial/equatorial protons (δ 1.2–1.8 ppm for methyl groups) and a sulfonyl chloride resonance (δ 3.7–4.1 ppm for the CH2SO2Cl moiety).
  • IR : Strong absorption bands at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch).
  • Mass Spec : Molecular ion peak at m/z 226.03 (C8H15ClO3S⁺) with fragmentation patterns consistent with sulfonyl chloride cleavage .

Advanced Research Questions

Q. How does the steric environment of the (5,5-dimethyloxan-2-yl) group influence reactivity with nucleophiles?

  • Methodological Answer : The geminal dimethyl groups on the oxane ring create steric hindrance, slowing SN2-type reactions. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ bulky nucleophiles (e.g., tert-butylamine) for selective sulfonamide formation.
  • Monitor reaction kinetics via ¹H NMR to assess steric effects on substitution rates.
    • Contradiction Analysis : While standard sulfonyl chlorides react rapidly with amines, this compound’s steric bulk may require elevated temperatures (50–60°C) for efficient coupling .

Q. What is the hydrolytic stability of this compound under aqueous vs. anhydrous conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • Hydrolysis Rate : In aqueous acetonitrile (pH 7, 25°C), hydrolysis to the sulfonic acid occurs within 2–4 hours. Under anhydrous conditions (Karl Fischer water content <0.01%), stability exceeds 1 week.
  • Mitigation Strategies :
  • Add molecular sieves (3Å) to reaction mixtures.
  • Use scavengers (e.g., polymer-bound dimethylaminopyridine) to trap HCl byproducts.
    • Data Gap : No direct stability data exists; extrapolation from methanesulfonyl chloride (t½ ~30 min in H2O) is advised .

Q. How can this compound be employed in multi-step syntheses of complex molecules, such as pharmaceuticals?

  • Methodological Answer :

  • Step 1 : React with amines (e.g., tryptamine derivatives) to form sulfonamides, a common pharmacophore.
  • Step 2 : Use the oxane ring as a steric-directing group in subsequent alkylation or cyclization steps.
  • Case Study : In Sumatriptan analogs , sulfonyl chloride intermediates facilitate serotonin receptor targeting. Optimize equivalents (1.5–2.0 eq) and reaction time (2–4 h) for high regioselectivity .

Data Contradictions and Research Opportunities

Parameter Reported Data Unresolved Issues
Solubility No data ()Determine solubility in DMSO, THF, etc.
Reactivity with Grignard Reagents Not studiedAssess feasibility of C–S bond formation
Thermal Stability Assumed stable up to 80°C (Extrapolated)TGA/DSC analysis required

Note : Researchers should prioritize experimental validation of physicochemical properties due to limited published data. Collaborative studies with computational modeling (e.g., DFT for transition-state analysis) are encouraged.

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